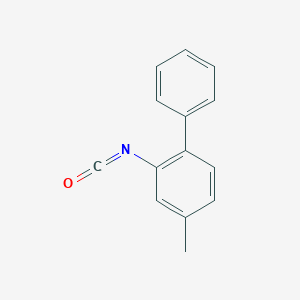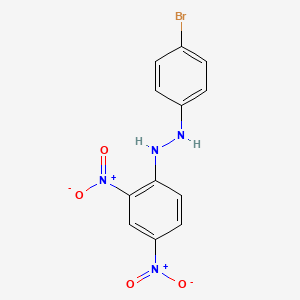
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Tin(II) chloride, iron powder
- Solvents: Ethanol, methanol, acetic acid
Major Products Formed:
- Nitroso derivatives
- Nitro derivatives
- Amino derivatives
- Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or modulation of receptor activity. The presence of the bromophenyl and dinitrophenyl groups contributes to its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-Methylphenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-Nitrophenyl)-2-(2,4-dinitrophenyl)hydrazine
Comparison: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of the bromine atom in the bromophenyl group, which imparts distinct chemical and physical properties. Compared to its chlorinated, methylated, or nitrated analogs, the brominated compound may exhibit different reactivity, solubility, and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
896736-82-6 |
|---|---|
Molekularformel |
C12H9BrN4O4 |
Molekulargewicht |
353.13 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9BrN4O4/c13-8-1-3-9(4-2-8)14-15-11-6-5-10(16(18)19)7-12(11)17(20)21/h1-7,14-15H |
InChI-Schlüssel |
QMZYFGSLMOIFHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

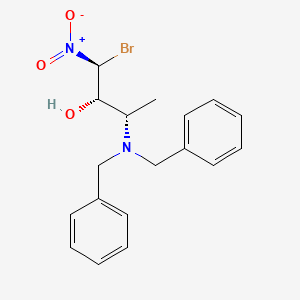


![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
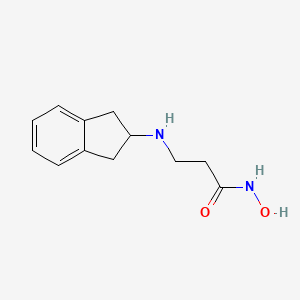
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
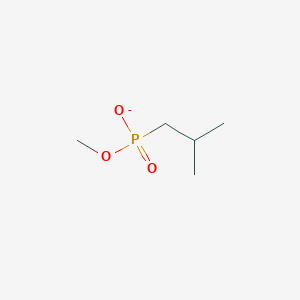

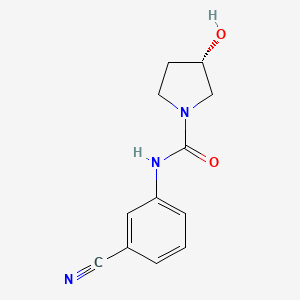
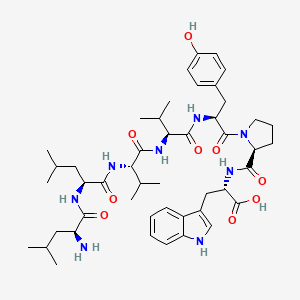
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
